

Metribolone: A Technical Guide to its Anabolic and Androgenic Properties

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Compound of Interest

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Introduction

Metribolone, also known as methyltrienolone or R1881, is a potent, orally active synthetic anabolic-androgenic steroid (AAS) that has been a subject of scientific interest due to its high affinity for the androgen receptor (AR).[1] Developed in the 1960s, its clinical development was halted due to significant hepatotoxicity.[1] Consequently, Metribolone has never been approved for medical use but remains a valuable research tool, particularly as a high-affinity ligand in AR binding assays.[1] This technical guide provides an in-depth analysis of the anabolic and androgenic properties of Metribolone, focusing on its receptor binding profile, mechanism of action, and the experimental protocols used to characterize these activities.

Data Presentation: Quantitative Analysis

The anabolic and androgenic potency of Metribolone has been quantified through various in vivo and in vitro studies. The following tables summarize the key quantitative data regarding its receptor binding affinity and its anabolic/androgenic ratio.

Table 1: Receptor Binding Affinity of Metribolone

Receptor	Ligand	Species/Tissue	Dissociation Constant (Kd) / Inhibition Constant (Ki)	Reference
Androgen Receptor (AR)	Metribolone (R1881)	Human Prostate	2.3 nM (Kd)	[2]
Androgen Receptor (AR)	Metribolone (R1881)	Rat Liver	3.3×10^{-8} M (Kd)	[3]
Progesterone Receptor (PR)	Metribolone (R1881)	Human Prostate	5.9 nM (Kd)	[2]
Progesterone Receptor (PR)	Metribolone (R1881)	Rabbit Uterus	1.1 nM (Kd)	[2]
Glucocorticoid Receptor (GR)	Metribolone (R1881)	Rat Muscle Cytosol	Binding confirmed, specific Kd not provided	[4]
Mineralocorticoid Receptor (MR)	Metribolone (R1881)	Not specified	Same affinity as aldosterone	[5]
Sex Hormone-Binding Globulin (SHBG)	Metribolone (R1881)	Human	Very low affinity (Ki = 540 nM)	[2]

Table 2: Anabolic and Androgenic Potency of Metribolone

Property	Value	Reference Compound	Species	Reference
Anabolic Potency (Oral)	120 - 300 times	Methyltestosterone	Castrated Male Rats	[1]
Androgenic Potency (Oral)	60 - 70 times	Methyltestosterone	Castrated Male Rats	[1]

Experimental Protocols

The characterization of Metribolone's anabolic and androgenic properties relies on standardized in vivo and in vitro assays. Below are detailed methodologies for key experiments.

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance.

- **Objective:** To determine the anabolic (myotrophic) and androgenic effects of Metribolone by measuring the weight changes of specific androgen-dependent tissues in castrated male rats.
- **Experimental Animals:** Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.
- **Procedure:**
 - **Animal Preparation:** Male rats are castrated and allowed a post-operative recovery period.
 - **Dosing:** The animals are divided into groups and treated daily for a set period (e.g., 10 consecutive days) with either a vehicle control, a reference androgen (e.g., testosterone propionate), or different doses of Metribolone. Administration is typically via oral gavage or subcutaneous injection.
 - **Tissue Collection:** Approximately 24 hours after the final dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:
 - **Androgenic Tissues:** Ventral prostate, seminal vesicles (including coagulating glands and their fluids).
 - **Anabolic (Myotrophic) Tissue:** Levator ani muscle.
 - **Data Analysis:** The weights of the tissues from the Metribolone-treated groups are compared to those of the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in

the weight of the ventral prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic activity can then be calculated.

Androgen Receptor Competitive Binding Assay

This in vitro assay quantifies the binding affinity of Metribolone to the androgen receptor.

- Objective: To determine the dissociation constant (K_d) of Metribolone for the androgen receptor.
- Materials:
 - Source of androgen receptors (e.g., cytosol preparation from rat prostate or a cell line expressing the human AR).
 - Radiolabeled androgen with high affinity for the AR (e.g., [^3H]-Metribolone or [^3H]-dihydrotestosterone).
 - Unlabeled Metribolone in a range of concentrations.
 - Assay buffer.
 - Method for separating bound from unbound radioligand (e.g., dextran-coated charcoal, filtration, or scintillation proximity assay).
- Procedure:
 - Incubation: A constant concentration of the radiolabeled androgen is incubated with the AR preparation in the presence of increasing concentrations of unlabeled Metribolone.
 - Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.
 - Separation: The bound radioligand is separated from the unbound radioligand.
 - Quantification: The amount of bound radioactivity is measured using a scintillation counter.
 - Data Analysis: The data is analyzed using Scatchard analysis or non-linear regression to determine the K_d . The concentration of unlabeled Metribolone that inhibits 50% of the

specific binding of the radioligand (IC50) is also determined.

Mandatory Visualization

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the androgen receptor upon activation by Metribolone.

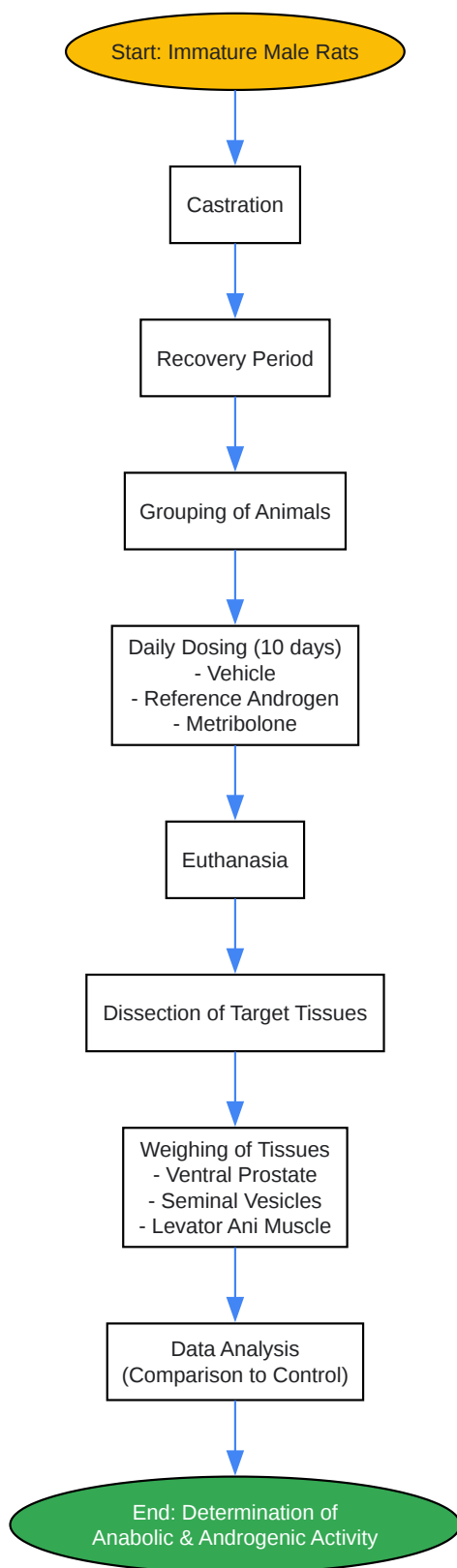


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Caption: Metribolone activates the androgen receptor signaling pathway.

Experimental Workflow: Hershberger Assay

The following diagram outlines the key steps in the Hershberger assay.

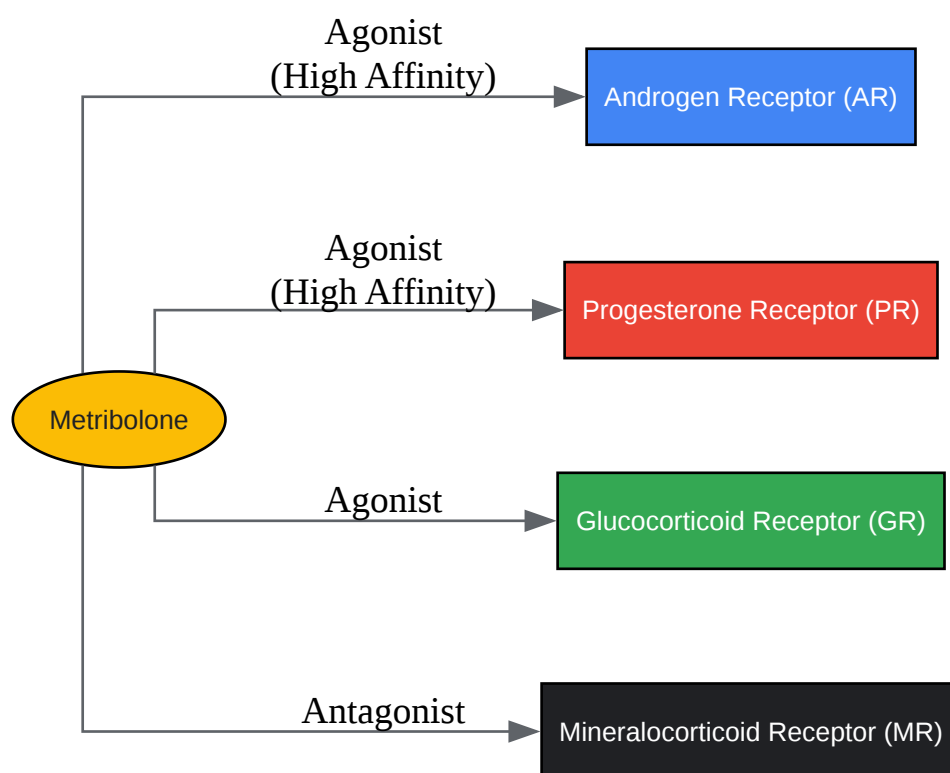


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Caption: Workflow for the in vivo Hershberger bioassay.

Logical Relationship: Metribolone's Multi-Receptor Interactions

This diagram illustrates the known interactions of Metribolone with various steroid hormone receptors.



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Caption: Metribolone interacts with multiple steroid hormone receptors.

Conclusion

Metribolone is an exceptionally potent synthetic anabolic-androgenic steroid characterized by its high binding affinity for the androgen receptor. Its significant anabolic and androgenic effects have been demonstrated through established experimental protocols such as the Hershberger assay. While its clinical use has been precluded by severe hepatotoxicity, Metribolone remains an invaluable tool in research for studying androgen receptor function and for the screening of new androgenic and anti-androgenic compounds. Its cross-reactivity with other steroid hormone receptors, including the progesterone, glucocorticoid, and mineralocorticoid

receptors, necessitates careful consideration and appropriate controls in experimental design. This guide provides a foundational understanding of Metribolone's properties for professionals in the fields of endocrinology, pharmacology, and drug development.

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